N-(2,4-Difluorophenyl)glycine tert-Butyl ester
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Overview
Description
N-(2,4-Difluorophenyl)glycine tert-Butyl ester: is a chemical compound with the molecular formula C12H15F2NO2 It is characterized by the presence of a glycine moiety esterified with a tert-butyl group and substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)glycine tert-Butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-difluoroaniline is reacted with tert-butyl bromoacetate under reflux conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)glycine tert-Butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
Substitution: Products will vary based on the nucleophile used, potentially yielding a variety of substituted phenyl derivatives.
Hydrolysis: The major product is 2,4-difluorophenylglycine.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-Difluorophenyl)glycine tert-Butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this ester a valuable tool in drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to modulate biological activity through fluorine substitution makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications where stability and reactivity are crucial.
Mechanism of Action
The mechanism by which N-(2,4-Difluorophenyl)glycine tert-Butyl ester exerts its effects is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis in vivo, releasing the active glycine derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)glycine: The non-esterified form of the compound.
N-(3,5-Difluorophenyl)glycine tert-Butyl ester: A similar compound with fluorine atoms in different positions on the phenyl ring.
N-(2,4-Dichlorophenyl)glycine tert-Butyl ester: A chlorinated analogue.
Uniqueness
N-(2,4-Difluorophenyl)glycine tert-Butyl ester is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The tert-butyl ester group also provides steric hindrance, which can affect the compound’s stability and solubility.
Properties
IUPAC Name |
tert-butyl 2-(2,4-difluoroanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)7-15-10-5-4-8(13)6-9(10)14/h4-6,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFTZMCDALIHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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